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Introduction
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker used in bioconjugation, particularly

for the affinity purification of proteins and other biomolecules.[1] This reagent consists of three

key components: a high-affinity biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG)

spacer, and a terminal primary amine (NH2) group.[1][2] The biotin group provides a robust

handle for capturing biotinylated molecules using streptavidin- or avidin-coated supports,

leveraging one of the strongest known non-covalent biological interactions.[3][4] The PEG

spacer enhances aqueous solubility and reduces steric hindrance, which can improve the

binding efficiency of the biotin tag to streptavidin.[1] The terminal primary amine allows for the

covalent conjugation of this linker to molecules containing accessible carboxylic acid groups

(e.g., aspartate or glutamate residues in proteins) or other carboxylate-functionalized surfaces.

[5][6]

This methodology is a valuable alternative to traditional amine-reactive biotinylation (e.g., using

NHS esters), especially when modifying a protein's primary amines might compromise its

biological activity.[7] Key applications include the purification of target proteins for interaction

studies, functional assays, and downstream analysis such as mass spectrometry.[7][8]
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Quantitative parameters are critical for designing and optimizing affinity purification

experiments. The following tables summarize key data related to streptavidin resin binding

capacity. Note that the exact binding capacity can vary based on the size and steric hindrance

of the biotinylated molecule.[9]

Table 1: Typical Binding Capacities of Streptavidin Agarose Resins

Resin Type Ligand
Binding Capacity
(Free Biotin)

Binding Capacity
(Biotinylated BSA)

High Capacity

Streptavidin Agarose

Recombinant

Streptavidin

>120 nmol/mL of

settled resin[1][2]

≥1.2 mg/mL to 10

mg/mL of resin[10]

Standard Streptavidin

Agarose
Streptavidin ~20 µg/mL of resin[10]

1 - 3 mg/mL of

resin[10]

Table 2: Recommended Reagent Concentrations for Conjugation

Reagent
Molar Excess (relative to
protein)

Typical Stock
Concentration

EDC 20- to 100-fold[7]
0.1 M in activation buffer

(freshly prepared)[7]

Sulfo-NHS 20- to 100-fold[7]
0.1 M in activation buffer

(freshly prepared)[7]

Biotin-PEG3-C3-NH2 10- to 50-fold[7] 10-50 mM in DMSO[7]

Experimental Protocols
This section details the two-stage process: first, the covalent conjugation of Biotin-PEG3-C3-
NH2 to a protein with available carboxyl groups, and second, the affinity purification of the now-

biotinylated protein.

Protocol 1: Biotinylation of a Carboxyl-Containing
Protein
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This protocol utilizes a two-step EDC/Sulfo-NHS coupling chemistry to covalently link the amine

group of Biotin-PEG3-C3-NH2 to the carboxyl groups on a target protein.[7][11]

Materials:

Protein of interest (containing accessible aspartic or glutamic acid residues)

Biotin-PEG3-C3-NH2

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar non-amine, non-carboxylate

buffer)[12]

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[12]

Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0

Desalting columns or dialysis cassettes for buffer exchange

Anhydrous DMSO

Procedure:

Protein Preparation:

Dissolve the protein to be labeled in ice-cold Activation Buffer at a concentration of 1-10

mg/mL.

If the protein is in an incompatible buffer (e.g., containing amines like Tris or carboxylates),

perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

[7]

Reagent Preparation (Prepare Immediately Before Use):
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Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to

prevent moisture condensation.[11]

Prepare a 10-50 mM stock solution of Biotin-PEG3-C3-NH2 in anhydrous DMSO.[7]

Prepare 0.1 M solutions of EDC and Sulfo-NHS in Activation Buffer.[7]

Activation of Protein Carboxyl Groups:

Add the freshly prepared EDC and Sulfo-NHS solutions to the protein solution to achieve a

final 20- to 100-fold molar excess of each reagent over the protein.[7]

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[13]

Conjugation with Biotin-PEG3-C3-NH2:

Immediately add the Biotin-PEG3-C3-NH2 stock solution to the activated protein mixture.

A 10- to 50-fold molar excess of the biotin reagent over the protein is a recommended

starting point.[7]

Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.[5]

Quenching the Reaction:

To stop the conjugation reaction, add the Quenching Solution to a final concentration of

20-50 mM.[13]

Incubate for an additional 15-30 minutes at room temperature.[11]

Removal of Excess Reagents:

Purify the biotinylated protein from excess biotin reagent and reaction byproducts using a

desalting column or dialysis against an appropriate buffer (e.g., PBS).[7] This step is

critical to avoid interference in downstream applications.
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Store the purified biotinylated protein under conditions optimal for the unmodified protein,

typically at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage.[7]

Protocol 2: Affinity Purification of Biotinylated Protein
This protocol describes the capture of the biotinylated protein using streptavidin-agarose

beads.

Materials:

Biotinylated protein from Protocol 1

Streptavidin-agarose resin slurry

Binding/Wash Buffer: PBS with 0.1% Tween-20 or other suitable buffer

Elution Buffer:

Denaturing: 0.1 M Glycine, pH 2.5-2.8

Harsh/Denaturing: SDS-PAGE sample buffer (e.g., Laemmli buffer).[14]

Competitive/Non-Denaturing: Binding buffer containing 2-10 mM free D-Biotin. Note:

Elution with free biotin can be inefficient due to the strong streptavidin-biotin interaction.

[14][15] A combination of excess biotin and heat (95°C for 5 minutes) can improve elution

efficiency.[14]

Microcentrifuge tubes

End-over-end rotator

Procedure:

Prepare Streptavidin Resin:

Dispense the required volume of streptavidin-agarose slurry into a microcentrifuge tube

(e.g., 50 µL of 50% slurry for a small-scale pulldown).
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Wash the resin 2-3 times with 500 µL of Binding/Wash Buffer. Pellet the beads by gentle

centrifugation (e.g., 1000 x g for 1 minute) between washes.

Immobilize Biotinylated Protein:

Add the biotinylated protein sample to the washed streptavidin beads.

Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow

the biotin to bind to the streptavidin.

Binding of Interacting Partners (for Pull-Down Assays):

Pellet the beads with the immobilized bait protein and discard the supernatant.

Add the cell lysate or protein mixture containing the putative "prey" protein(s).

Incubate for 1-2 hours at 4°C with gentle rotation.

Wash Away Non-Specific Binders:

Separate the beads from the lysate by gentle centrifugation.

Wash the beads three to five times with 500 µL - 1 mL of ice-cold Binding/Wash Buffer.

These washes are critical for reducing background signal.

Elution of Bound Proteins:

After the final wash, remove the supernatant completely.

Add 50-100 µL of the chosen Elution Buffer to the beads.

For denaturing elution: Incubate for 5-10 minutes at room temperature (glycine) or 5

minutes at 95°C (SDS buffer), then centrifuge to collect the supernatant containing the

eluted proteins.

For competitive elution: Incubate with the biotin-containing buffer for 30 minutes or more at

room temperature or with heat.[15] Centrifuge to collect the eluate. Repeat elution may be

necessary.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.tandfonline.com/doi/full/10.2144/btn-2019-0088
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis:

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
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Caption: Experimental workflow for protein biotinylation and affinity purification.
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Caption: Using a biotinylated bait to study the MAP Kinase signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ubpbio.com [ubpbio.com]

2. ubpbio.com [ubpbio.com]

3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

4. Protein–protein interaction - Wikipedia [en.wikipedia.org]

5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-
NHS [echobiosystems.com]

6. vectorlabs.com [vectorlabs.com]

7. benchchem.com [benchchem.com]

8. Affinity purification–mass spectrometry and network analysis to understand protein-protein
interactions - PMC [pmc.ncbi.nlm.nih.gov]

9. goldbio.com [goldbio.com]

10. Biotin-Binding Affinity Resins and Beads | Fisher Scientific [fishersci.com]

11. info.gbiosciences.com [info.gbiosciences.com]

12. documents.thermofisher.com [documents.thermofisher.com]

13. benchchem.com [benchchem.com]

14. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated
Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

15. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Application Notes: Biotin-PEG3-C3-NH2 for Affinity
Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620072#biotin-peg3-c3-nh2-protocol-for-affinity-
purification]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15620072?utm_src=pdf-custom-synthesis
https://www.ubpbio.com/index.php/high-capacity-streptavidin-agarose-resin-1.html
https://www.ubpbio.com/temp/P3070_High%20Capacity%20Streptavidin%20Agarose%20Resin_Datasheet.pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/PTC/c1100-5gm.pdf
https://en.wikipedia.org/wiki/Protein%E2%80%93protein_interaction
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://vectorlabs.com/products/biotin-dpeg23-nh2/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Labeling_of_Protein_Carboxylic_Acids_with_Biotin_C1_PEG3_C3_amine_TFA.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4332878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4332878/
https://www.goldbio.com/blogs/articles/how-much-streptavidin-resin-to-use-binding-capacity
https://www.fishersci.com/us/en/browse/90223004/biotin-binding-affinity-resins-and-beads
https://info.gbiosciences.com/blog/2-step-protein-coupling-edc-nhs
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0017125_EDC_UG.pdf
https://www.benchchem.com/pdf/Protocol_for_EDC_NHS_Coupling_with_Amino_PEG3_CH2COOH_A_Detailed_Guide_for_Researchers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5693302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5693302/
https://www.tandfonline.com/doi/full/10.2144/btn-2019-0088
https://www.benchchem.com/product/b15620072#biotin-peg3-c3-nh2-protocol-for-affinity-purification
https://www.benchchem.com/product/b15620072#biotin-peg3-c3-nh2-protocol-for-affinity-purification
https://www.benchchem.com/product/b15620072#biotin-peg3-c3-nh2-protocol-for-affinity-purification
https://www.benchchem.com/product/b15620072#biotin-peg3-c3-nh2-protocol-for-affinity-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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